

An In-depth Technical Guide to Arteannuic Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arteannuic alcohol

Cat. No.: B15554137

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteannuic alcohol, a pivotal sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug artemisinin, is a molecule of significant interest in the fields of phytochemistry, synthetic biology, and pharmacology. This technical guide provides a comprehensive overview of **arteannuic alcohol**, including its chemical identity, physicochemical properties, and its role in the intricate biosynthetic pathway of artemisinin. Detailed experimental protocols for its analysis and insights into the enzymatic reactions governing its formation are presented to facilitate further research and development in the production of artemisinin and its derivatives.

Chemical Identity and Synonyms

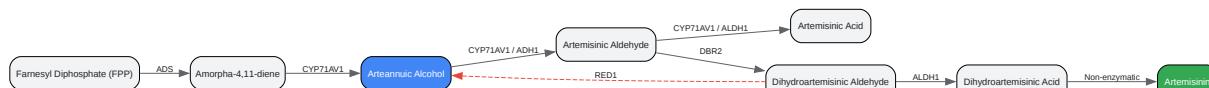
Arteannuic alcohol is a sesquiterpenoid alcohol that serves as a direct precursor to artemisinic aldehyde in the metabolic pathway of *Artemisia annua*.

Identifier	Value
CAS Number	125184-95-4 [1]
Molecular Formula	C ₁₅ H ₂₄ O [1]
Molecular Weight	220.35 g/mol [1]
IUPAC Name	2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol [1]
Synonyms	Artemisinic alcohol, (+)-artemisinic alcohol, trans-Arteannuic alcohol, Amorpha-4,11-dien-12-ol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **arteannuic alcohol**.

Property	Value	Source
Appearance	Data not available	
Purity	>98% (Commercially available standards)	
Kovats Retention Index (Semi-standard non-polar)	1761	PubChem
Kovats Retention Index (Standard polar)	2513	PubChem


Role in the Artemisinin Biosynthetic Pathway

Arteannuic alcohol is a critical intermediate in the biosynthesis of artemisinin within the glandular trichomes of *Artemisia annua*. The pathway begins with the cyclization of farnesyl diphosphate (FPP) to amorpha-4,11-diene, the first committed step in artemisinin biosynthesis.

The subsequent conversion of amorpha-4,11-diene is catalyzed by a multifunctional cytochrome P450 enzyme, CYP71AV1. This enzyme mediates a three-step oxidation process. In the first step, amorpha-4,11-diene is hydroxylated to form **arteannuic alcohol**. CYP71AV1 then further oxidizes **arteannuic alcohol** to artemisinic aldehyde, which is then converted to artemisinic acid.

An alternative enzymatic step involves alcohol dehydrogenase 1 (ADH1), which can also oxidize artemisinic alcohol to artemisinic aldehyde. Dihydroartemisinic aldehyde reductase (RED1) can compete with aldehyde dehydrogenase 1 (ALDH1) for dihydroartemisinic aldehyde, leading to the formation of dihydroartemisinic alcohol, a reaction that diverts the pathway from artemisinin production.

The regulation of the artemisinin biosynthetic pathway is complex, involving a network of transcription factors from various families such as AP2/ERF, bHLH, MYB, and WRKY. Plant hormones, including jasmonic acid (JA), abscisic acid (ABA), salicylic acid (SA), and gibberellins (GA), have been shown to positively influence artemisinin biosynthesis.

[Click to download full resolution via product page](#)

Figure 1. Simplified Artemisinin Biosynthesis Pathway.

Experimental Protocols

Quantification of Arteannuic Alcohol in Plant Extracts by HPLC

While specific protocols for the quantification of **arteannuic alcohol** are not widely published, methods developed for artemisinin and its precursors can be adapted. A common approach involves High-Performance Liquid Chromatography (HPLC).

Methodology:

- Extraction: Plant material (e.g., dried leaves of *Artemisia annua*) is extracted with a suitable organic solvent such as ethanol, methanol, or hexane. Sonication can be employed to improve extraction efficiency.
- Sample Preparation: The crude extract is filtered and may require a clean-up step to remove interfering compounds. This can be achieved by solid-phase extraction (SPE) or liquid-liquid partitioning.
- HPLC Analysis: An HPLC system equipped with a UV detector is typically used. Since **arteannuic alcohol** lacks a strong chromophore, derivatization may be necessary to enhance detection, similar to methods used for artemisinin. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be used for detection without derivatization.
- Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water. The gradient and flow rate should be optimized to achieve good separation of **arteannuic alcohol** from other components in the extract.
- Quantification: Quantification is performed by comparing the peak area of **arteannuic alcohol** in the sample to a calibration curve generated using a certified reference standard.

Note: For accurate quantification, it is crucial to validate the analytical method for linearity, accuracy, precision, and sensitivity.

In Vitro Enzymatic Assay for CYP71AV1

The activity of CYP71AV1 in converting amorpha-4,11-diene to **arteannuic alcohol** can be assessed using an in vitro assay with microsomes isolated from a heterologous expression system, such as engineered yeast (*Saccharomyces cerevisiae*).

Methodology:

- Microsome Preparation: Yeast cells expressing CYP71AV1 and a cytochrome P450 reductase (CPR) are harvested and lysed. The microsomal fraction containing the

membrane-bound enzymes is isolated by ultracentrifugation.

- Enzyme Assay: The reaction mixture typically contains:
 - Microsomal protein
 - Amorpha-4,11-diene (substrate)
 - NADPH (cofactor)
 - A suitable buffer (e.g., phosphate buffer, pH 7.5)
- Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate or hexane.
- Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of **arteannuic alcohol** is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

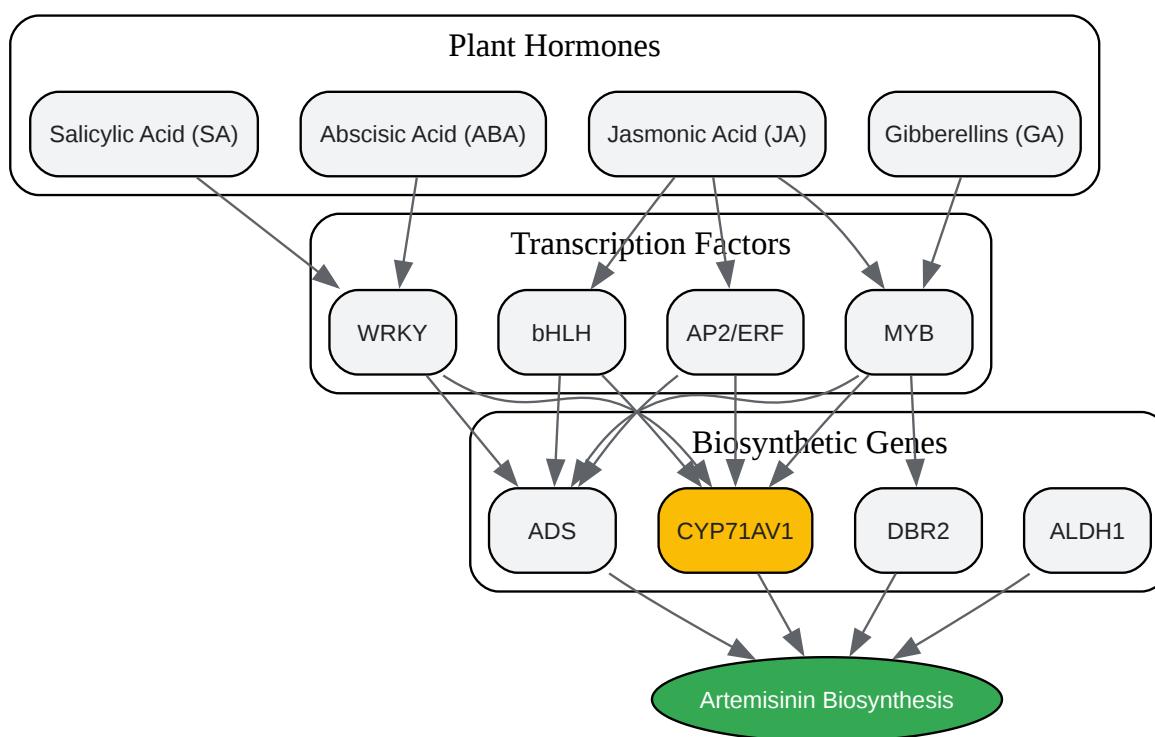
Spectroscopic Data

Mass Spectrometry

The mass spectrum of **arteannuic alcohol** shows characteristic fragmentation patterns. The trimethylsilylated derivative of artemisinic alcohol exhibits a specific mass feature at m/z 202.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration. A C-O stretching vibration is also expected to be present.


Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete assignment for **arteannuic alcohol** is not readily available in the cited literature, general chemical shifts for related sesquiterpenoids from *Artemisia annua* have been

reported. For alcohols, the proton of the hydroxyl group typically appears as a broad singlet in the ^1H NMR spectrum.

Regulation of the Artemisinin Biosynthetic Pathway

The production of **arteannuic alcohol** is intrinsically linked to the regulation of the entire artemisinin biosynthetic pathway. This regulation occurs at multiple levels, including transcriptional control and hormonal signaling.

[Click to download full resolution via product page](#)

Figure 2. Regulatory network of artemisinin biosynthesis.

Conclusion

Arteannuic alcohol is a key molecule in the complex biosynthetic pathway of artemisinin. A thorough understanding of its chemistry, properties, and the factors regulating its production is essential for the development of strategies to enhance artemisinin yields, either through

metabolic engineering of *Artemisia annua* or through synthetic biology approaches in microbial hosts. This technical guide provides a foundational resource for researchers dedicated to advancing the sustainable production of this life-saving therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Arteannuic Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554137#arteannuic-alcohol-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com